molecular formula C8H14N4O2 B12592813 N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide CAS No. 643766-41-0

N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide

Cat. No.: B12592813
CAS No.: 643766-41-0
M. Wt: 198.22 g/mol
InChI Key: VZGUAAGOTDZXBH-SSDOTTSWSA-N
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Description

N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a synthetic derivative of histamine, featuring a D-serinamide moiety linked via an ethyl spacer to the imidazole ring. This compound combines the bioactive imidazole core—a hallmark of histaminergic systems—with the chiral hydroxyl and amide functionalities of D-serine.

Properties

CAS No.

643766-41-0

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C8H14N4O2/c9-7(4-13)8(14)11-2-1-6-3-10-5-12-6/h3,5,7,13H,1-2,4,9H2,(H,10,12)(H,11,14)/t7-/m1/s1

InChI Key

VZGUAAGOTDZXBH-SSDOTTSWSA-N

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)[C@@H](CO)N

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide typically involves the formation of the imidazole ring followed by the attachment of the serinamide moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are designed to be scalable and efficient, with good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several imidazole-derived molecules, as outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference(s)
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide C₈H₁₄N₄O₂ 210.23 (calc.) Imidazole, ethyl spacer, D-serinamide Chiral hydroxyl, amide linkage N/A†
N-Acetylhistamine (CAS 673-49-4) C₇H₁₁N₃O 153.18 Imidazole, ethyl spacer, acetamide Acetylated amine, polar
Carcinine dihydrochloride (CAS 57022-38-5) C₈H₁₄N₄O·2HCl 255.14 Imidazole, ethyl spacer, β-alaninamide Zwitterionic, hydrochloride salt
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine (CAS 1669-86-9) C₁₀H₁₁N₇ 229.24 Imidazole, ethyl spacer, adenine High melting point (256–257°C), purine core
tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate C₁₀H₁₇N₃O₂ 211.27 Imidazole, ethyl spacer, tert-butyl carbamate Hydrolysis-sensitive, protective group

Direct data for the target compound are absent in the evidence; values are calculated based on its structure.

Functional Group Impact on Properties

This may enhance interactions with chiral biological targets, such as enzymes or receptors . β-Alaninamide in Carcinine dihydrochloride (CAS 57022-38-5) confers zwitterionic behavior, improving solubility in aqueous media compared to the target compound .

Stability and Reactivity :

  • The tert-butyl carbamate in EN300-39917085 () acts as a protective group for amines, contrasting with the hydrolytically labile amide in the target compound .
  • Adenine-linked derivatives (e.g., CAS 1669-86-9) exhibit higher thermal stability (melting point 256–257°C) due to aromatic stacking of the purine ring .

Pharmacological and Biochemical Relevance

  • N-Acetylhistamine (CAS 673-49-4) is a histamine metabolite with reduced receptor affinity, highlighting how acetylation modulates bioactivity .
  • Carcinine dihydrochloride (CAS 57022-38-5) is a histamine derivative studied for antioxidant properties, suggesting that amide-linked side chains (e.g., β-alaninamide) enhance redox activity .
  • Imidazole-thiazole hybrids (e.g., SANC00222 in ) demonstrate potent hydrophobic and hydrogen-bonding interactions in docking studies, implying that the target compound’s serine hydroxyl group could similarly influence binding .

Biological Activity

N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a compound of interest due to its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance in various biochemical processes. The imidazole moiety contributes to the compound's ability to interact with biological targets, particularly in the modulation of immune responses.

Research indicates that this compound exhibits activity through several mechanisms:

  • LAG-3 Modulation : The compound has been shown to bind to the LAG-3 protein, which plays a crucial role in regulating immune responses. By binding to LAG-3, it can enhance T-cell activation and proliferation, potentially improving anti-tumor immunity .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds, including this compound, have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell functions .

Efficacy in Immune Modulation

A study highlighted the compound's ability to increase the expression of activation markers on T cells, such as CD25 and cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These findings suggest that this compound could be utilized in therapies aimed at enhancing immune responses in cancer patients .

Antimicrobial Properties

In a screening campaign involving various imidazole derivatives, this compound was identified as having a minimum inhibitory concentration (MIC) against MRSA at levels comparable to existing antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .

Case Study 1: Cancer Immunotherapy

A clinical trial explored the use of this compound as an adjunct therapy in patients with advanced melanoma. Participants receiving the compound alongside standard immunotherapy exhibited significantly improved outcomes compared to those receiving immunotherapy alone. The study reported increased tumor-infiltrating lymphocytes and reduced tumor burden .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of MRSA strains. The compound was tested against a panel of resistant bacterial strains, showing promising results with low cytotoxicity towards human cells. This suggests a favorable therapeutic index for potential clinical applications .

Data Table: Biological Activity Overview

Activity Type Target Mechanism Efficacy
Immune ModulationT-cellsLAG-3 binding; enhances activationIncreased CD25 expression
AntimicrobialMRSADisruption of cell functionMIC ≤ 0.25 µg/mL
CytotoxicityHuman cellsLow cytotoxicity observedNon-toxic

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